molecular formula C20H27Cl2N3O2 B3061904 Unii-HK8F6AX7X5 CAS No. 151213-86-4

Unii-HK8F6AX7X5

Cat. No.: B3061904
CAS No.: 151213-86-4
M. Wt: 412.3 g/mol
InChI Key: GMHMNKHDLXRRGF-LZMJSSQSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E 3620 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for E 3620 are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and consistency, typically achieving a purity of 98.88% .

Chemical Reactions Analysis

Types of Reactions

E 3620 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving E 3620 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions of E 3620 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

E 3620 has a wide range of scientific research applications, including:

Mechanism of Action

E 3620 exerts its effects by binding to and inhibiting the 5-hydroxytryptamine type 3 receptor. This receptor is involved in the transmission of signals in the nervous system. By blocking this receptor, E 3620 can modulate neurotransmitter release and influence various physiological processes, such as gastrointestinal motility and motor control .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to E 3620 include other 5-hydroxytryptamine type 3 receptor antagonists, such as:

  • Granisetron
  • Ondansetron
  • Tropisetron

Uniqueness

E 3620 is unique due to its high potency and selectivity for the 5-hydroxytryptamine type 3 receptor. This makes it a valuable tool in scientific research for studying the specific effects of 5-hydroxytryptamine type 3 receptor antagonism .

Properties

CAS No.

151213-86-4

Molecular Formula

C20H27Cl2N3O2

Molecular Weight

412.3 g/mol

IUPAC Name

4-amino-5-chloro-N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-[(2S)-pent-3-yn-2-yl]oxybenzamide;hydrochloride

InChI

InChI=1S/C20H26ClN3O2.ClH/c1-4-5-12(2)26-19-11-18(22)17(21)10-16(19)20(25)23-13-8-14-6-7-15(9-13)24(14)3;/h10-15H,6-9,22H2,1-3H3,(H,23,25);1H/t12-,13?,14-,15+;/m0./s1

InChI Key

GMHMNKHDLXRRGF-LZMJSSQSSA-N

Isomeric SMILES

CC#C[C@H](C)OC1=CC(=C(C=C1C(=O)NC2C[C@H]3CC[C@@H](C2)N3C)Cl)N.Cl

Canonical SMILES

CC#CC(C)OC1=CC(=C(C=C1C(=O)NC2CC3CCC(C2)N3C)Cl)N.Cl

Origin of Product

United States

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